molecular formula C17H26N2O3 B13805188 Barbituric acid, 5,5-diallyl-1-heptyl- CAS No. 66940-75-8

Barbituric acid, 5,5-diallyl-1-heptyl-

Cat. No.: B13805188
CAS No.: 66940-75-8
M. Wt: 306.4 g/mol
InChI Key: WOEQIPNOTVJVHA-UHFFFAOYSA-N
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Description

Barbituric acid, 5,5-diallyl-1-heptyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is characterized by its pyrimidine skeleton and is known for its various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid or its estersThis can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for barbituric acid derivatives often involve large-scale condensation reactions followed by purification processes such as recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbituric acid derivatives can yield hydroxylated or carbonylated products, while alkylation can introduce various alkyl groups at specific positions on the pyrimidine ring .

Scientific Research Applications

Barbituric acid, 5,5-diallyl-1-heptyl-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds can modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects. The molecular targets and pathways involved include the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to barbituric acid, 5,5-diallyl-1-heptyl-, include:

Uniqueness

The uniqueness of barbituric acid, 5,5-diallyl-1-heptyl-, lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of allyl and heptyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

66940-75-8

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-heptyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H26N2O3/c1-4-7-8-9-10-13-19-15(21)17(11-5-2,12-6-3)14(20)18-16(19)22/h5-6H,2-4,7-13H2,1H3,(H,18,20,22)

InChI Key

WOEQIPNOTVJVHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C

Origin of Product

United States

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